molecular formula C13H15NO3 B12712268 2,4-Dimethyl-7-(1-oxopropyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 134577-30-3

2,4-Dimethyl-7-(1-oxopropyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12712268
CAS No.: 134577-30-3
M. Wt: 233.26 g/mol
InChI Key: PWHNPEPNSSQEGU-UHFFFAOYSA-N
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Description

2,4-Dimethyl-7-(1-oxopropyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with dimethyl and oxopropyl groups. Benzoxazinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-7-(1-oxopropyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dimethylphenol with 1-bromo-3-chloropropanone in the presence of a base, followed by cyclization to form the benzoxazinone ring. The reaction conditions often involve refluxing in an organic solvent such as toluene or xylene, with the use of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-7-(1-oxopropyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2,4-Dimethyl-7-(1-oxopropyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-7-(1-oxopropyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one
  • 2,4-Dimethyl-7-(1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one
  • 2,4-Dimethyl-7-(1-oxohexyl)-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

2,4-Dimethyl-7-(1-oxopropyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

134577-30-3

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2,4-dimethyl-7-propanoyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C13H15NO3/c1-4-11(15)9-5-6-10-12(7-9)17-8(2)13(16)14(10)3/h5-8H,4H2,1-3H3

InChI Key

PWHNPEPNSSQEGU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)C)C

Origin of Product

United States

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